molecular formula C6H5Cl2F2N B8362944 4-Chloro-2,6-difluoroaniline hydrochloride

4-Chloro-2,6-difluoroaniline hydrochloride

Cat. No. B8362944
M. Wt: 200.01 g/mol
InChI Key: QZFWATQEEPAGAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06184225B2

Procedure details

A saturated solution of hydrogen chloride in ethyl acetate (4 ml) was added to N-t-butoxycarbonyl-4-chloro-2,6-difluoroaniline (330 mg, 1.3 mmol) and the mixture stirred at ambient temperature for 2 hours. The precipitate was collected by filtration to give 4-chloro-2,6-difluoroaniline hydrochloride (140 mg, 56%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
330 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.C(OC([NH:9][C:10]1[C:15]([F:16])=[CH:14][C:13]([Cl:17])=[CH:12][C:11]=1[F:18])=O)(C)(C)C>C(OCC)(=O)C>[ClH:17].[Cl:17][C:13]1[CH:14]=[C:15]([F:16])[C:10]([NH2:9])=[C:11]([F:18])[CH:12]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
330 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC1=C(C=C(C=C1F)Cl)F
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred at ambient temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Cl.ClC1=CC(=C(N)C(=C1)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 140 mg
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 107.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.